2-(2-Fluoro-4-nitrophenoxy)acetohydrazide

Description

Fundamental Molecular Structure

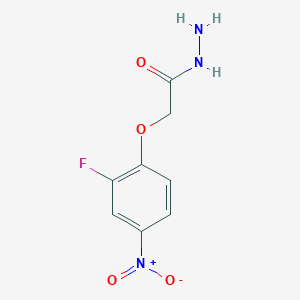

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide exhibits a complex molecular architecture characterized by the molecular formula C8H8FN3O4 and a molecular weight of 229.17 grams per mole. The structural framework consists of a benzene ring substituted with both fluorine and nitro functional groups, connected through an ether linkage to an acetohydrazide moiety. The fluorine atom occupies the ortho position relative to the phenoxy oxygen, while the nitro group is positioned para to the same oxygen atom, creating a distinctive substitution pattern that influences the compound's electronic distribution and steric properties.

The molecular geometry demonstrates significant structural complexity arising from the interaction between electron-withdrawing groups and the central aromatic system. The presence of both fluorine and nitro substituents on the benzene ring creates a highly polarized electronic environment, with the nitro group serving as a strong electron-withdrawing group and the fluorine atom contributing both inductive and mesomeric effects. This substitution pattern results in a molecule with substantial dipole moment and distinctive reactivity characteristics compared to unsubstituted phenoxyacetohydrazide derivatives.

The acetohydrazide portion of the molecule introduces additional conformational flexibility through the methylene bridge connecting the aromatic ether oxygen to the carbonyl group. The hydrazide functionality, characterized by the presence of both carbonyl and amino nitrogen atoms, provides multiple sites for hydrogen bonding and potential coordination interactions. Similar compounds in the literature, such as those described in crystallographic studies of related hydrazide derivatives, demonstrate that these structural features often lead to extended hydrogen bonding networks in the solid state.

Crystallographic Considerations

While specific crystallographic data for this compound is not directly available in the current literature, analysis of closely related compounds provides insight into expected solid-state behavior. Compounds with similar structural motifs, particularly those containing fluorinated aromatic rings and hydrazide functionalities, typically exhibit distinctive packing arrangements influenced by intermolecular hydrogen bonding and aromatic stacking interactions. The presence of the fluorine substituent in the ortho position relative to the ether oxygen creates steric hindrance that may influence the overall molecular conformation and solid-state packing efficiency.

Studies of related fluorinated nitroaromatic compounds suggest that the crystal structure would likely feature hydrogen bonding networks involving the hydrazide nitrogen atoms as donors and the carbonyl oxygen as an acceptor. The nitro group may also participate in weak intermolecular interactions, contributing to the overall stability of the crystal lattice. The fluorine atom, despite its small size, often participates in weak hydrogen bonding interactions and can influence the overall packing arrangement through its electronegativity and polarizability characteristics.

Comparative analysis with structurally similar compounds, such as those reported in studies of substituted phenoxyacetohydrazides, indicates that these materials often crystallize in monoclinic or triclinic crystal systems, depending on the specific substitution pattern and the balance between hydrogen bonding and van der Waals interactions. The electronic effects of the fluorine and nitro substituents would be expected to influence both the intramolecular geometry and the intermolecular packing arrangements in the crystalline state.

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O4/c9-6-3-5(12(14)15)1-2-7(6)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFYHIKGNJSAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C9H9FN4O3, and it features a fluorinated phenoxy group and a hydrazide functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound has significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that this compound could be developed as a potential antimicrobial agent against resistant strains .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 18 |

The compound induces apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as caspase-3 .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell metabolism and proliferation.

- Receptor Modulation: It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study: A study published in Journal of Pharmaceutical Sciences evaluated the antimicrobial properties against clinical isolates and reported significant activity against multi-drug resistant strains .

- Cancer Cell Line Study: Research conducted by PMC demonstrated that the compound effectively reduced cell viability in MCF-7 and A549 cell lines, with a detailed analysis of its apoptotic effects through flow cytometry .

- Mechanistic Insights: A recent study explored the molecular docking of the compound with target enzymes, revealing high binding affinity which correlates with its observed biological activities .

Scientific Research Applications

Synthesis and Organic Chemistry

2-(2-Fluoro-4-nitrophenoxy)acetohydrazide serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations, including:

- Oxidation: Formation of amino derivatives.

- Reduction: Generation of hydrazine derivatives.

- Substitution Reactions: Leading to the formation of substituted phenyl derivatives.

These reactions facilitate the development of more complex organic molecules, enhancing its utility in synthetic chemistry .

Research has indicated that this compound exhibits potential biological activities, particularly in the areas of antimicrobial and anticancer properties. Studies have shown that derivatives of acetohydrazides can inhibit specific enzymes and exhibit cytotoxic effects on cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of various hydrazone derivatives, including those derived from this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for drug development .

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer | 12.0 ± 0.16 |

| Phenoxyacetohydrazide Derivative | β-glucuronidase Inhibitor | 9.20 ± 0.32 |

| Hydrazone Derivative | Antimicrobial | Varies |

Medicinal Chemistry

The unique chemical structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications:

- Antimicrobial Agents: The compound has been explored for its efficacy against bacterial strains, showing promise in inhibiting growth.

- Anticancer Agents: Its derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cells.

Case Study: Drug Development

In a recent investigation, researchers synthesized a series of hydrazone derivatives from this compound, which were evaluated for their anticancer properties. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent-Driven Activity Profiles of Selected Acetohydrazides

Key Observations:

- Electron-Withdrawing Groups (EWGs): The fluorine and nitro groups in the target compound may enhance electrophilicity, improving interactions with enzymes or DNA in cancer cells (as seen in triazole-thiol derivatives ).

- Hydrogen Bonding: The acetohydrazide core facilitates hydrogen bonding, critical for anticholinesterase activity in compounds like 206 .

- Heterocyclic Modifications: Incorporation of triazole, oxadiazole, or coumarin rings amplifies activity (e.g., cytotoxicity in , antioxidant effects in ).

Physicochemical and Spectral Properties

While spectral data for the target compound is absent in the evidence, trends in analogs suggest:

- NMR Shifts: Fluorine atoms cause distinct ¹⁹F NMR signals and deshield neighboring protons in ¹H NMR.

- Thermal Stability: Bromine-substituted analogs (e.g., ) show stability up to 200°C, suggesting nitro/fluoro derivatives may exhibit similar robustness.

- Solubility: Nitro groups reduce aqueous solubility, but hydrazide moieties improve it slightly through polar interactions.

Implications for Drug Design

- Target Selectivity: The 2-fluoro-4-nitro substitution may improve selectivity for cancer cells (cf. triazole-thiol derivatives ) or microbial targets (cf. oxadiazoles ).

- Toxicity Considerations: Fluorine’s electronegativity could reduce off-target effects compared to bulkier substituents like bromine.

- Synergistic Effects: Hybridization with coumarin () or triazole () scaffolds may enhance multitarget activity.

Preparation Methods

Synthesis of Key Starting Materials: 2-Fluoro-4-nitrophenol and Related Precursors

Preparation of 2-(2-fluoro-4-nitrophenoxy)acetohydrazide requires 2-fluoro-4-nitrophenol as a critical intermediate. Several industrial and laboratory methods for synthesizing 2-fluoro-4-nitrophenol and related compounds have been reported.

From 3,4-Difluoronitrobenzene :

A widely used industrial method involves nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with mineral alkali (e.g., potassium hydroxide) to selectively substitute one fluorine atom with hydroxyl, forming 2-fluoro-4-nitrophenolate, which upon acidification yields 2-fluoro-4-nitrophenol with high purity (up to 99.7% by HPLC) and excellent yield (82–96%).

Reaction conditions typically include aqueous alkaline media, moderate temperatures (50–80°C), and reaction times of 3–12 hours depending on the specific protocol. Phase transfer catalysts such as benzyl tributyl ammonium chloride or tetrabutylammonium bromide can be used to enhance reaction rates and yields.Alternative Routes to 2-Fluoro-4-nitroaniline and 2-Fluoro-4-nitrobenzonitrile :

Related aromatic intermediates like 2-fluoro-4-nitroaniline and 2-fluoro-4-nitrobenzonitrile are synthesized via multi-step oxidation, amination, and cyanation reactions starting from 2-fluoro-4-nitrotoluene or 3,4-difluoronitrobenzene. These methods involve high-pressure reactors, copper catalysts (cuprous oxide or cuprous cyanide), and controlled temperature and pressure conditions (up to 160°C and 1.7 MPa). The synthetic sequences provide insights into the preparation of fluoro-nitro aromatic building blocks relevant for downstream hydrazide synthesis.

Preparation of this compound

The target compound belongs to the class of hydrazides derived from ester precursors. The general synthetic strategy involves:

Step 1: Preparation of 2-(2-Fluoro-4-nitrophenoxy)acetate Ester

The phenol group (2-fluoro-4-nitrophenol) is reacted with an appropriate haloacetate or chloroacetate derivative to form the corresponding 2-(2-fluoro-4-nitrophenoxy)acetate ester. This etherification typically proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetone or acetonitrile, often at reflux temperature.

This step ensures the attachment of the acetyl moiety to the aromatic ring via an ether linkage.Step 2: Conversion of Ester to Acetohydrazide

The ester is then treated with hydrazine hydrate (typically 99% purity) in ethanol or another suitable solvent under reflux conditions for 8–12 hours. This nucleophilic substitution replaces the ester group with the hydrazide functionality, yielding this compound.

After completion, the reaction mixture is concentrated, and the hydrazide product is precipitated by pouring into ice-cold water, filtered, washed, and dried to obtain the pure hydrazide in yields ranging from 80% to 85%.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution to form phenol (2-fluoro-4-nitrophenol) | 3,4-Difluoronitrobenzene + KOH + phase transfer catalyst (e.g., benzyl tributyl ammonium chloride) | 50–80°C | 3–12 h | 82–96 | High purity (HPLC >99.5%), aqueous alkaline medium |

| Etherification to form acetate ester | 2-Fluoro-4-nitrophenol + chloroacetate + K2CO3 in acetone or acetonitrile | Reflux (~80–90°C) | 6–12 h | Not explicitly reported | Base-mediated, polar aprotic solvent |

| Hydrazinolysis to hydrazide | Ester + hydrazine hydrate in ethanol | Reflux (~78°C) | 8–12 h | 80–85 | Product precipitated by water quenching, filtered, dried |

Purification and Characterization

Purification :

The hydrazide product is typically isolated by filtration after precipitation, washed with cold water or solvents like petroleum ether to remove impurities, and dried under vacuum. Recrystallization from ethanol or ethyl acetate can be employed to enhance purity.Characterization :

Confirmation of the hydrazide structure is achieved by spectroscopic methods including:- [^1H NMR](pplx://action/followup) : Signals corresponding to hydrazide NH protons and aromatic protons.

- IR Spectroscopy : Characteristic bands for hydrazide carbonyl (C=O) stretching (~1650 cm^-1) and N-H stretching (~3200–3400 cm^-1).

- Mass Spectrometry : Molecular ion peak consistent with the calculated molecular weight.

These methods verify the successful conversion of ester to hydrazide and the integrity of the fluoro-nitrophenoxy moiety.

Research Findings and Applications

- Hydrazides such as this compound serve as versatile intermediates for the synthesis of hydrazone derivatives, which have been extensively studied for biological activities including anti-inflammatory and enzyme inhibitory properties.

- The synthetic protocols emphasize mild reaction conditions, high yields, and scalable procedures suitable for industrial applications.

- Optimization of reaction parameters such as solvent choice, temperature, and catalyst presence significantly influences product purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Temperature/Time | Yield (%) | Purity/Notes |

|---|---|---|---|---|

| 2-Fluoro-4-nitrophenol synthesis | 3,4-Difluoronitrobenzene + KOH + phase transfer catalyst | 50–80°C, 3–12 h | 82–96 | HPLC purity >99.5% |

| Etherification to acetate ester | 2-Fluoro-4-nitrophenol + chloroacetate + K2CO3 | Reflux, 6–12 h | Not reported | Base-mediated in acetone/acetonitrile |

| Ester hydrazinolysis to hydrazide | Ester + hydrazine hydrate in ethanol | Reflux, 8–12 h | 80–85 | Precipitation in cold water, recrystallization |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Fluoro-4-nitrophenoxy)acetohydrazide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors like 2-fluoro-4-nitrophenol with chloroacetohydrazide in a polar aprotic solvent (e.g., ethanol or methanol) under acidic or basic catalysis. For example, analogous hydrazide derivatives are prepared by reacting hydroxyacetohydrazide with nitroaniline or chloroethane at 100°C for 2–4 hours under reflux, followed by recrystallization from methanol . Key steps include:

- Molar Ratios: 1:1 to 1:2 (hydrazide:substituted aryl halide).

- Catalysts: Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions.

- Work-Up: Ice-cold water quenching, filtration, and recrystallization.

Q. What purification methods are effective for isolating this compound?

Methodological Answer: Recrystallization is the primary method. After synthesis, the crude product is dissolved in hot methanol or ethanol, filtered to remove insoluble impurities, and cooled to induce crystallization. For example, N′-arylacetohydrazides are recrystallized in methanol with >90% purity . Alternative methods include column chromatography (silica gel, ethyl acetate/hexane) for complex mixtures.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the hydrazide backbone and substituent positions (e.g., fluoro and nitro groups). Aromatic protons appear as multiplets in δ 7.0–8.5 ppm .

- IR Spectroscopy: Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the hydrazide group .

- X-ray Diffraction (XRD): Resolves crystal packing and bond angles (e.g., orthorhombic systems with Z=4) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 255.2 for CHFNO) confirm molecular weight.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood due to potential nitro group toxicity.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Temperature Control: Higher yields (e.g., 85–91%) are achieved at 100°C for 4–6 hours .

- Catalyst Screening: Acidic catalysts (e.g., acetic acid) enhance condensation efficiency .

- Solvent Effects: Ethanol/chloroform (1:1) mixtures improve solubility of aromatic intermediates .

- Real-Time Monitoring: Use TLC (silica plates, UV visualization) to track reaction progress.

Q. How to analyze and resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in nitro/fluoro substituent positions .

- Crystallography: XRD resolves conflicting IR/NMR assignments by providing definitive bond lengths and angles (e.g., C-F bond at 1.34 Å) .

- High-Resolution MS: Distinguishes isotopic patterns for halogenated compounds.

Q. What strategies mitigate side reactions during synthesis, such as hydrolysis of the hydrazide group?

Methodological Answer:

- Anhydrous Conditions: Use molecular sieves or dry solvents to prevent hydrolysis .

- pH Control: Maintain mildly acidic conditions (pH 4–6) to stabilize the hydrazide moiety .

- Protecting Groups: Temporarily protect reactive sites (e.g., benzylidene groups) during multi-step syntheses .

Q. How does the electronic effect of the nitro and fluoro substituents influence the compound’s reactivity?

Methodological Answer:

- Nitro Group: Strong electron-withdrawing effect activates the phenoxy ring for nucleophilic substitution (e.g., SNAr reactions) .

- Fluoro Group: Ortho/para-directing in electrophilic substitutions; enhances metabolic stability in bioactive analogs .

- Synergistic Effects: Combined nitro and fluoro groups increase electrophilicity, making the compound a candidate for coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.